

# Carfilzomib-d8 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carfilzomib-d8**

Cat. No.: **B569326**

[Get Quote](#)

## Technical Guide: Carfilzomib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carfilzomib-d8**, a deuterated analog of the potent proteasome inhibitor Carfilzomib. This document outlines its core physicochemical properties, details a representative analytical methodology for its use, and illustrates the key signaling pathways affected by its parent compound.

## Core Compound Data

**Carfilzomib-d8** serves as a critical internal standard for the accurate quantification of Carfilzomib in biological matrices during pharmacokinetic and metabolic studies.<sup>[1]</sup> Its deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection without significantly altering its chemical behavior.

| Parameter         | Value                                                                                                                                                                       | References                                                                      |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 1537187-53-3                                                                                                                                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>40</sub> H <sub>49</sub> D <sub>8</sub> N <sub>5</sub> O <sub>7</sub>                                                                                                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | ~727.96 g/mol                                                                                                                                                               | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| Exact Mass        | 727.959184408188                                                                                                                                                            | <a href="#">[2]</a>                                                             |
| Synonyms          | (alphaS)-alpha-[[2-(4-Morpholinyl-2,2,3,3,5,5,6,6-d8)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |

## Mechanism of Action: Proteasome Inhibition Signaling

Carfilzomib, the parent compound of **Carfilzomib-d8**, exerts its therapeutic effect by irreversibly inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for degrading unneeded or misfolded proteins.[\[2\]](#) This inhibition primarily targets the chymotrypsin-like activity associated with the  $\beta$ 5 subunit.[\[4\]](#) The resulting disruption of protein homeostasis in cancer cells, which are often highly dependent on the proteasome, leads to apoptosis through several interconnected signaling pathways.



[Click to download full resolution via product page](#)

Carfilzomib's proteasome inhibition and downstream effects.

## Experimental Protocol: Quantification of Carfilzomib in Plasma

The following outlines a typical experimental workflow for the quantification of Carfilzomib in human plasma using **Carfilzomib-d8** as an internal standard (IS) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).



[Click to download full resolution via product page](#)

LC-MS/MS workflow for Carfilzomib quantification.

## Methodology Details:

- Sample Preparation:
  - A small volume of plasma (e.g., 5-100  $\mu$ L) is aliquoted.
  - A known concentration of **Carfilzomib-d8** in a suitable solvent is added to the plasma sample.
  - Protein precipitation is induced by adding a solvent such as acetonitrile. This step is crucial for removing larger protein molecules that can interfere with the analysis.
  - The sample is vortexed and then centrifuged to pellet the precipitated proteins.
  - The resulting supernatant, containing Carfilzomib and **Carfilzomib-d8**, is carefully transferred for analysis.
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is commonly used for separation (e.g., Phenomenex Luna C18, 50x2.0mm, 3 $\mu$ m).
  - Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve ionization.
  - Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Positive-ion electrospray ionization (ESI) is used to generate charged parent ions of both Carfilzomib and **Carfilzomib-d8**.
  - Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. This involves selecting the parent ion of each compound and then monitoring for a specific product ion after fragmentation.
    - Example Transition for Carfilzomib: m/z 720.20 > 100.15

- The use of **Carfilzomib-d8** as an internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy of the quantitative results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Validate User [ashpublications.org]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [Carfilzomib-d8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b569326#carfilzomib-d8-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b569326#carfilzomib-d8-cas-number-and-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)